Cas no 330190-73-3 (methyl 3-(5-chloro-2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate)

Methyl 3-(5-chloro-2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is a specialized organic compound featuring a dihydrothiophene core functionalized with a 5-chloro-2-nitrobenzamide group and a methyl ester moiety. Its structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules. The chloro and nitro substituents enhance reactivity, enabling selective modifications, while the ester group offers versatility for further derivatization. The dihydrothiophene scaffold may contribute to unique electronic or steric properties, making it valuable in heterocyclic chemistry. This compound is suited for research applications requiring precise functional group compatibility and controlled reactivity. Proper handling is advised due to potential sensitivity to light, heat, or moisture.
methyl 3-(5-chloro-2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate structure
330190-73-3 structure
Product Name:methyl 3-(5-chloro-2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate
CAS No:330190-73-3
MF:C13H11ClN2O5S
MW:342.754841089249
CID:5982936
PubChem ID:4671687
Update Time:2025-10-17

methyl 3-(5-chloro-2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(5-chloro-2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate
    • 2-Thiophenecarboxylic acid, 3-[(5-chloro-2-nitrobenzoyl)amino]-4,5-dihydro-, methyl ester
    • SR-01000424593-1
    • F0326-0516
    • AKOS024575560
    • methyl 4-[(5-chloro-2-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
    • Oprea1_869505
    • SR-01000424593
    • 330190-73-3
    • Inchi: 1S/C13H11ClN2O5S/c1-21-13(18)11-9(4-5-22-11)15-12(17)8-6-7(14)2-3-10(8)16(19)20/h2-3,6H,4-5H2,1H3,(H,15,17)
    • InChI Key: WEJSUHVVNPWYFQ-UHFFFAOYSA-N
    • SMILES: C1(C(OC)=O)SCCC=1NC(=O)C1=CC(Cl)=CC=C1[N+]([O-])=O

Computed Properties

  • Exact Mass: 342.0077203g/mol
  • Monoisotopic Mass: 342.0077203g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 519
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 127Ų

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Additional information on methyl 3-(5-chloro-2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate

Comprehensive Overview of Methyl 3-(5-Chloro-2-Nitrobenzamido)-4,5-Dihydrothiophene-2-Carboxylate (CAS No. 330190-73-3)

Methyl 3-(5-chloro-2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate (CAS No. 330190-73-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique molecular structure, combines a thiophene ring with a nitrobenzamide moiety, making it a versatile intermediate in synthetic chemistry. Researchers and industry professionals frequently search for its synthesis methods, applications, and safety data, reflecting its growing relevance in modern science.

The compound's chemical structure features a methyl ester group attached to a dihydrothiophene ring, further substituted with a 5-chloro-2-nitrobenzamido group. This configuration contributes to its potential utility in designing novel bioactive molecules. Recent studies highlight its role in the development of antimicrobial agents and enzyme inhibitors, aligning with the current focus on combating drug-resistant pathogens. Keywords like "thiophene derivatives in drug discovery" and "nitrobenzamide applications" are frequently associated with this compound in academic literature.

From a synthetic chemistry perspective, methyl 3-(5-chloro-2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is often synthesized via amide coupling reactions between 5-chloro-2-nitrobenzoic acid and methyl 3-amino-4,5-dihydrothiophene-2-carboxylate. Optimizing reaction conditions, such as solvent choice and catalyst use, is a common topic in organic synthesis forums. The compound's purification and analytical characterization (e.g., via HPLC or NMR) are also critical for ensuring its quality in research applications.

In the context of green chemistry, researchers are exploring eco-friendly synthesis routes for this compound, addressing the demand for sustainable chemical processes. Searches for "green synthesis of nitrobenzamide derivatives" or "solvent-free amidation" reflect this trend. Additionally, its potential role in material science, such as in organic semiconductors, has sparked interest, though this area remains underexplored.

Regulatory and safety profiles of CAS No. 330190-73-3 are another focal point. While not classified as hazardous under standard guidelines, proper handling protocols (e.g., PPE usage and ventilation) are emphasized in MSDS documents. Queries like "thermal stability of dihydrothiophene esters" or "storage conditions for nitrobenzamides" are common among laboratory personnel.

The compound's commercial availability and supplier databases are frequently searched, with platforms like ChemSpider and PubChem providing detailed physicochemical data. Its price trends and batch-specific purity are critical for procurement decisions in industrial settings.

In summary, methyl 3-(5-chloro-2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate represents a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and materials science. Its synthesis, properties, and emerging uses continue to drive scientific inquiry, making it a subject of enduring relevance in applied chemistry.

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